

Lanatoside B: A Comparative Analysis of its Specificity for Cancer Cell Lines

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Compound of Interest

Compound Name: *Lanatoside B*

Cat. No.: *B190427*

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This guide provides a comparative analysis of the anti-cancer properties of **Lanatoside B**, a cardiac glycoside, with a focus on its specificity for cancer cell lines. Due to the limited availability of extensive research specifically on **Lanatoside B**, this guide incorporates data from its close structural analog, Lanatoside C, to provide a broader context for its potential mechanisms of action. The structural similarity between **Lanatoside B** and C, differing by a single acetyl group on the digitoxose sugar moiety, suggests they may share similar biological activities.

Cytotoxicity Profile of Lanatoside B and Related Cardiac Glycosides

Lanatoside B has demonstrated cytotoxic effects against cancer cells. A direct comparison with other cardiac glycosides, including Lanatoside C, in cholangiocarcinoma cell lines revealed its potency.

Compound	Cell Line	IC50 (μM)
Lanatoside B	HuCCT-1 (intrahepatic cholangiocarcinoma)	0.2034[1]
TFK-1 (extrahepatic cholangiocarcinoma)	0.1220[1]	
Lanatoside C	HuCCT-1	0.1720[1]
TFK-1	0.1034[1]	
Digoxin	HuCCT-1	0.1826[1]
TFK-1	0.1132[1]	
Lanatoside A	HuCCT-1	0.2217[1]
TFK-1	0.1320[1]	
Gitoxin	HuCCT-1	0.3214[1]
TFK-1	0.1521[1]	

Table 1: Comparative IC50 values of **Lanatoside B** and other cardiac glycosides in cholangiocarcinoma cell lines.

While the above data provides specific cytotoxicity for **Lanatoside B**, more extensive research has been conducted on Lanatoside C across a wider range of cancer cell lines. These studies indicate a degree of specificity for cancer cells over non-cancerous cell lines.

Compound	Cancer Cell Line	IC50	Normal Cell Line	IC50
Lanatoside C	MCF-7 (Breast)	0.4 ± 0.1 µM[2]	L132 (Lung)	>500 µM[2]
A549 (Lung)	56.49 ± 5.3 nM[2]	WRL68 (Liver)	>500 µM[2]	
HepG2 (Liver)	0.238 ± 0.16 µM[2]	PBMCs	>100 µM[2]	
HCT116 (Colorectal)	~0.5 µM[3]	-	-	
HT-29 (Colorectal)	~0.5 µM[3]	-	-	
PC-3 (Prostate)	~200-400 nM (at 48h)[4]	-	-	
DU145 (Prostate)	~200-400 nM (at 48h)[4]	-	-	

Table 2: Cytotoxicity of Lanatoside C in various cancer cell lines compared to normal cell lines, suggesting a therapeutic window.

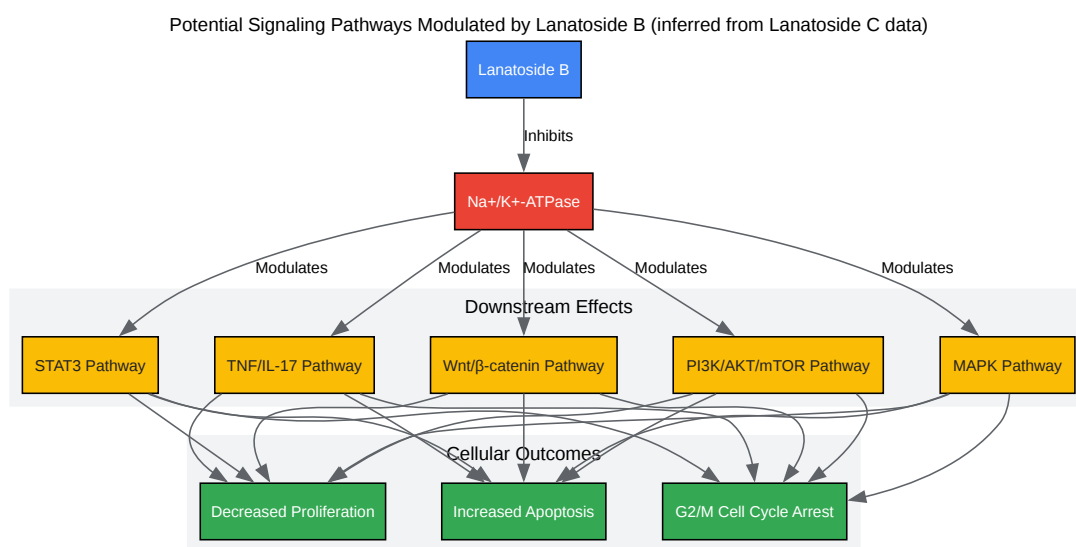
Unraveling the Mechanism of Action: Insights from Lanatoside C

The primary mechanism of action for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump, which is crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of downstream effects that contribute to their anti-cancer activity. While detailed mechanistic studies on **Lanatoside B** are scarce, the extensive research on Lanatoside C provides a strong foundation for understanding its potential modes of action.

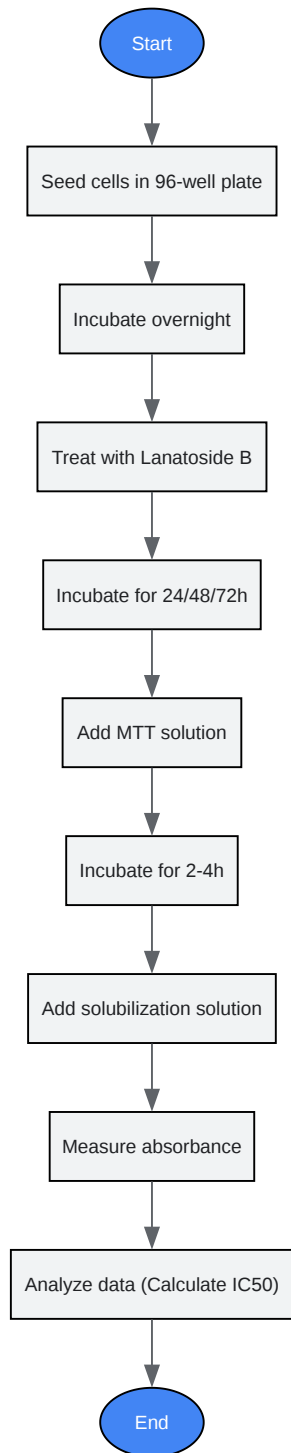
Key Signaling Pathways Modulated by Lanatoside C

Multiple studies have demonstrated that Lanatoside C can modulate several critical signaling pathways that are often dysregulated in cancer:

- **MAPK Pathway:** Lanatoside C has been shown to suppress the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[\[2\]](#)
- **Wnt/ β -catenin Pathway:** Inhibition of the Wnt/ β -catenin pathway, a key regulator of cell fate and proliferation, has been observed following Lanatoside C treatment.[\[2\]](#)
- **PI3K/AKT/mTOR Pathway:** This crucial pathway for cell growth, proliferation, and survival is also attenuated by Lanatoside C.[\[2\]](#)
- **JAK/STAT Pathway:** Lanatoside C has been found to interfere with the JAK/STAT signaling cascade, which plays a significant role in cytokine signaling and cell growth.[\[5\]](#)
- **TNF/IL-17 Signaling Pathway:** In prostate cancer, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway, impacting the tumor microenvironment.[\[4\]](#)



Experimental Workflow for MTT Assay

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